![molecular formula C19H14N2 B14136048 3-(4-Methylphenyl)benzo[F]quinazoline CAS No. 88737-76-2](/img/structure/B14136048.png)
3-(4-Methylphenyl)benzo[F]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)benzo[F]quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The structure of this compound consists of a quinazoline core fused with a benzene ring and a 4-methylphenyl group attached to the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)benzo[F]quinazoline can be achieved through several methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium, nickel, and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-mediated reactions due to their efficiency and high yields. The use of microwave-assisted and ultrasound-promoted reactions is also gaining popularity in industrial settings for their ability to reduce reaction times and energy consumption.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)benzo[F]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
3-(4-Methylphenyl)benzo[F]quinazoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Methylphenyl)benzo[F]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
類似化合物との比較
3-(4-Methylphenyl)benzo[F]quinazoline can be compared with other similar compounds, such as:
Quinazoline: The parent compound with a similar core structure but without the 4-methylphenyl group.
Quinazolinone: A derivative with a carbonyl group at the 2 or 4 position.
Benzoquinazoline: A fused heterocyclic compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other quinazoline derivatives.
特性
CAS番号 |
88737-76-2 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)benzo[f]quinazoline |
InChI |
InChI=1S/C19H14N2/c1-13-6-8-15(9-7-13)19-20-12-17-16-5-3-2-4-14(16)10-11-18(17)21-19/h2-12H,1H3 |
InChIキー |
QMCWRWSZYPSOTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
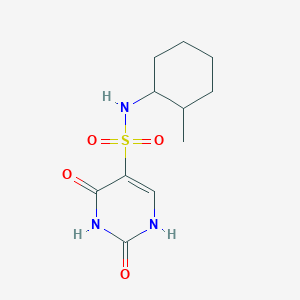

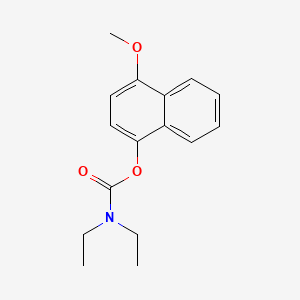
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
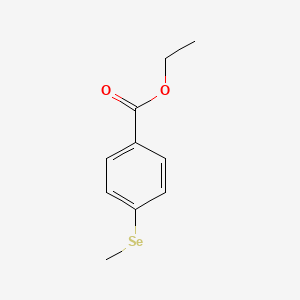
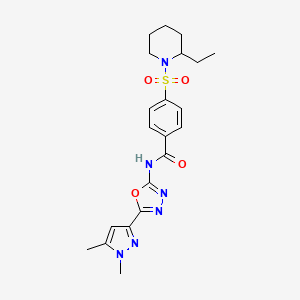

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
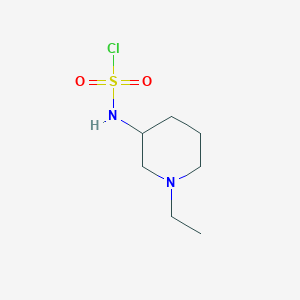
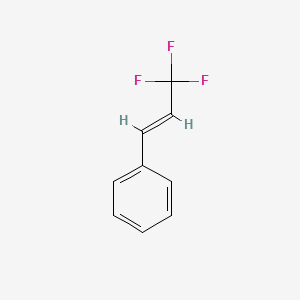
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
